![molecular formula C14H20O9 B3041463 Tetra-O-acetyl-L-rhamnopyranose CAS No. 30021-94-4](/img/structure/B3041463.png)
Tetra-O-acetyl-L-rhamnopyranose
Overview
Description
Tetra-O-acetyl-L-rhamnopyranose is a chemical compound that belongs to the group of acetylated rhamnose derivatives . It is a sugar molecule with a pyranose ring structure and four acetyl groups attached to it . It is a significant constituent in the realm of biomedical sciences, playing a pivotal role in the research and development of pharmaceutical interventions for diverse ailments and conditions .
Synthesis Analysis
Practical procedures for the production of variously blocked compounds from L-rhamnose have been developed . These compounds are highly useful as indirect β -L-rhamnosyl donors . This approach represents a new method for the synthesis of aromatic nucleoside analogues .Molecular Structure Analysis
The molecular formula of Tetra-O-acetyl-L-rhamnopyranose is C14H20O9 . It has an average mass of 332.303 Da and a monoisotopic mass of 332.110718 Da .Chemical Reactions Analysis
In the synthesis of some nucleosides derivatives from L-rhamnose, 2, 3, 4-Tri- O - acetyl- β -L-rhamnopyranose bromide obtained from tetra- O -acetyl-L-rhamnopyranose with HBr in acetic acid was treated with mercury (II) cyanide in dry nitromethane at room temperature to give 2,3,4-tri- O -acetyl- β -L-rhamnopyranose cyanide .Physical And Chemical Properties Analysis
Tetra-O-acetyl-L-rhamnopyranose has a molecular formula of C14H20O9 and a molecular weight of 332.303 . It appears as a colourless thick syrup .Scientific Research Applications
Synthesis of Complex Sugars
Tetra-O-acetyl-L-rhamnopyranose has been utilized in the synthesis of various complex sugars. For example, Bebault and Dutton (1974) synthesized 4-O-β-D-Galactopyranosyl-L-rhamnopyranose, a disaccharide, using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide and methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside (Bebault & Dutton, 1974). Similarly, Nemati et al. (2008) used this compound in the synthesis of rhamnogalacturonan I fragments, demonstrating its role in the creation of larger pectin fragments (Nemati et al., 2008).
Structural Studies in Carbohydrate Chemistry
Singhamahapatra et al. (2013) conducted an improved synthesis of per-O-acetylated C1 hydroxyglycopyranose from sugars like L-rhamnose. They reported the crystallization of 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose, contributing to understanding the structural aspects of carbohydrates (Singhamahapatra et al., 2013).
Glycosylation and Polysaccharide Synthesis
V. Pozsgay and colleagues (1981) used 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide in the synthesis of complex polysaccharides, indicating its role in bacterial cell-wall polysaccharides synthesis (Pozsgay, Nánási, & Neszmélyi, 1981). Furthermore, Barber and Behrman (1991) synthesized uridine 5'-(beta-L-rhamnopyranosyl diphosphate) using 2,3,4-tetra-O-acetyl-beta-L-rhamnopyranose, showing its importance in enzymatic synthesis processes (Barber & Behrman, 1991).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
properties
IUPAC Name |
[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQMGQQOGJIDKJ-IKOZNORXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra-O-acetyl-L-rhamnopyranose |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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